Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a bromo group, and a methoxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-bromo-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino and methoxyphenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and methoxyphenyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate
- Ethyl 5-amino-4-fluoro-1-(4-methoxyphenyl)pyrazole-3-carboxylate
- Ethyl 5-amino-4-iodo-1-(4-methoxyphenyl)pyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific interactions and reactions that other halogens may not, making this compound particularly interesting for further study .
Properties
IUPAC Name |
ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-13(18)11-10(14)12(15)17(16-11)8-4-6-9(19-2)7-5-8/h4-7H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQRYXXPXDKUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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